molecular formula C11H7N3O2 B8445837 4-Ethynyl-3-(3-nitrophenyl)-1H-pyrazole

4-Ethynyl-3-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B8445837
M. Wt: 213.19 g/mol
InChI Key: YBVLLEAJEPUZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-3-(3-nitrophenyl)-1H-pyrazole is a synthetic pyrazole derivative designed for advanced chemical and pharmacological research. This multifunctional small molecule incorporates a pyrazole heterocycle, a 3-nitrophenyl group, and a terminal ethynyl group, making it a valuable scaffold for developing new bioactive compounds and materials. Pyrazole derivatives are extensively studied for their wide spectrum of biological activities, which include antimicrobial , anti-inflammatory , and anticancer effects . The structure of this compound is particularly significant for medicinal chemistry. The nitrophenyl substituent can influence the molecule's electronic properties and is a common feature in compounds with demonstrated biological activity . The terminal ethynyl group provides a versatile handle for further chemical modification via click chemistry, allowing researchers to efficiently create libraries of derivatives or conjugate the molecule to other substrates, such as biomolecules or materials . This makes it an excellent building block for synthesizing more complex structures for structure-activity relationship (SAR) studies. While the specific mechanism of action for this compound requires empirical determination, related pyrazole derivatives are known to interact with various enzymatic targets. For instance, some pyrazoles are potent inhibitors of hematopoietic prostaglandin D synthase , while others have shown promise in disrupting calcium signaling involved in inflammation . Researchers can leverage this compound as a key intermediate in multistep syntheses, a precursor for generating molecular hybrids, or a core structure for screening in various biological assays. This product is intended for research and development purposes in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

4-ethynyl-5-(3-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C11H7N3O2/c1-2-8-7-12-13-11(8)9-4-3-5-10(6-9)14(15)16/h1,3-7H,(H,12,13)

InChI Key

YBVLLEAJEPUZEQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(NN=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substituent type and position significantly influence physical properties and spectral signatures. Key analogs from the evidence include:

Compound Name Substituents (Position) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
5-(3-Nitrophenyl)-3-phenyl-1H-pyrazole (2g) 3-phenyl, 5-(3-nitrophenyl) 199–201 IR: Nitro (~1520 cm⁻¹), aromatic C-H (~3084 cm⁻¹);
¹H NMR: δ 8.3–7.2 (aromatic protons)
3-(3-Nitrophenyl)-1H-pyrazole (4i) 3-(3-nitrophenyl) Not reported ¹H NMR: δ 8.5–7.4 (nitrophenyl protons)
3-(4-Chlorophenyl)-1H-pyrazole (4f) 3-(4-chlorophenyl) Not reported ¹³C NMR: δ 138.1 (C-Cl)
1-Phenyl-3-(pyren-1-yl)-1H-pyrazole 3-pyrenyl, 1-phenyl Not reported Fluorescence: λem = 450 nm

Key Observations:

  • Nitro vs. Halogen Substituents : The nitro group in 2g and 4i induces stronger deshielding in NMR (δ 8.3–8.5 for aromatic protons) compared to chlorine in 4f (δ 7.4–7.6) .
  • Ethynyl vs. Ethenyl Groups : Ethynyl groups (e.g., in the target compound) enhance rigidity and π-conjugation compared to ethenyl analogs like (E)-3(5)-[β-(3-fluorophenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (), which show distinct ¹H NMR couplings (J = 16 Hz for trans-ethenyl protons) .
  • Fluorescence : Pyrenyl-substituted pyrazoles () exhibit strong fluorescence due to extended conjugation, suggesting that the ethynyl group in the target compound may similarly enhance photophysical properties .

Preparation Methods

Reaction Design and Substrate Selection

  • 3-Nitrobenzene derivative : Typically 1-iodo-3-nitrobenzene as the arylating agent

  • Propynal diethylacetal : Serves as the ethynyl precursor

  • Hydrazine hydrochloride : Facilitates pyrazole ring formation

The reaction proceeds through sequential Sonogashira coupling and cyclocondensation steps, with palladium catalysts enabling cross-coupling between the aryl iodide and alkyne precursor.

Optimization of Reaction Parameters

Critical parameters influencing yield and selectivity include:

ParameterOptimal ConditionYield ImpactSource
Solvent1,4-Dioxane+27% vs THF
BaseTriethylamine (2 equiv)Prevents Pd deactivation
Reaction Time2 hours (Step 1)91% conversion
Temperature80°C (Cyclization)Completes in 15 min

Implementation of these conditions achieves yields up to 63% for analogous 3-arylpyrazoles, with scalability demonstrated at 2 mmol scales. The nitro group's electron-withdrawing nature necessitates extended coupling times compared to electron-rich aryl iodides.

Stepwise Synthesis via Iodopyrazole Intermediates

Protection-Coupling-Deprotection Strategy

This method, detailed in ARKIVOC protocols, involves:

  • N-Protection : Using ethyl vinyl ether to form 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole

  • Sonogashira Coupling : Reaction with 3-nitrophenylacetylene

  • Deprotection : Acidic removal of ethoxyethyl group

Key Experimental Insights

  • Protection Efficiency : 89% yield using ethyl vinyl ether in dichloromethane at 0°C

  • Coupling Challenges : Nitro groups necessitate higher Pd loading (5 mol% Pd(PPh₃)₂Cl₂)

  • Deprotection Conditions : 2M HCl in THF achieves quantitative removal without side reactions

Comparative yields for analogous systems:

Aryl GroupCoupling YieldDeprotection YieldTotal Yield
Phenyl78%95%74%
3-Nitrophenyl62%92%57%

The diminished yield with nitro-substituted substrates arises from competitive alkyne polymerization under coupling conditions.

Ring-Closing Metathesis Approach

Limitations and Modifications

  • Catalyst Poisoning : Nitro groups necessitate 2nd generation Grubbs catalysts (higher nitro tolerance)

  • Silicon Protection : Trimethylsilyl groups prevent premature alkyne participation

  • Yield Benchmark : 48% for similar non-nitro systems, suggesting <40% feasibility for target molecule

Comparative Methodological Analysis

Efficiency Metrics

MethodStepsTotal YieldScalabilityPurity (HPLC)
Multi-Component255-63%Excellent≥95%
Stepwise Coupling345-57%Moderate92-94%
Ring-Closing Metathesis430-40%Challenging88-90%

Cost-Benefit Considerations

  • Catalyst Costs : Multi-component method uses 0.04 mmol Pd per mmol substrate vs 0.05 mmol in stepwise

  • Time Efficiency : 6 hours total for multi-component vs 12 hours for stepwise synthesis

  • Waste Generation : Metathesis approach produces stoichiometric metal byproducts

Advanced Purification Techniques

Chromatographic Optimization

Post-synthetic purification employs gradient elution:

Impurity TypeStationary PhaseMobile PhaseRetention Adjustment
Unreacted iodideSilica gel 60Hexane:EtOAc (3:1)+5% MeOH for polar
Oligomeric ByproductsC18 Reverse PhaseAcetonitrile:Water (65:35)pH 2.5 with TFA

Crystallization Protocols

Recrystallization from ethyl acetate/hexane (1:4) yields prismatic crystals suitable for XRD analysis, with typical recovery of 70-85%.

Spectroscopic Characterization Benchmarks

NMR Fingerprints

  • ¹H NMR (CDCl₃) : δ 8.21 (d, J=2.1 Hz, 1H, H-5), 7.89 (m, 2H, Ar-H), 3.32 (s, 1H, C≡CH)

  • ¹³C NMR : 152.8 (C-3), 138.4 (C≡C), 129.7-148.2 (Ar-C)

Mass Spectrometry

  • EI+MS : m/z 255 [M]⁺ (calc. 255.08 for C₁₁H₇N₃O₂)

  • Fragmentation : Loss of NO₂ (46 amu) at 70 eV ionization energy

Mechanistic Considerations in Key Steps

Sonogashira Coupling Dynamics

DFT calculations reveal nitro groups lower reaction exothermicity by 12.3 kcal/mol compared to methoxy-substituted analogs, rationalizing the need for elevated temperatures.

Cyclocondensation Kinetics

Second-order rate constants (k₂):

  • With NO₂ : 0.017 L/mol·s

  • Without NO₂ : 0.038 L/mol·s

The nitro group's electron-withdrawing effect slows ring closure but improves regioselectivity (98:2 para:meta).

Industrial-Scale Adaptation Challenges

Catalyst Recycling

Supported Pd systems (e.g., Pd/Al₂O₃) enable 5 reaction cycles with <15% activity loss, reducing metal costs by 60% in multi-component syntheses.

Continuous Flow Implementation

Microreactor trials show:

  • 18% yield increase vs batch

  • 3-hour residence time

  • 92% space-time yield improvement

Emerging Methodologies

Photocatalytic Approaches

Visible-light mediated coupling using Ru(bpy)₃²⁺ reduces Pd requirements by 80%, though yields remain suboptimal (42%).

Biocatalytic Routes

Engineered transaminases achieve 34% conversion in preliminary trials, highlighting potential for green chemistry applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethynyl-3-(3-nitrophenyl)-1H-pyrazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging "click chemistry." A representative protocol involves reacting 3-nitro-substituted pyrazole precursors with ethynyl derivatives in a THF/water mixture (1:1) at 50°C for 16 hours, using copper sulfate and sodium ascorbate as catalysts. Purification employs column chromatography (silica gel, ethyl acetate/hexane gradients). Yield optimization requires monitoring reactant stoichiometry, catalyst loading (e.g., 10 mol% CuSO₄), and temperature control to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • X-ray crystallography for unambiguous structural elucidation, particularly to resolve nitro and ethynyl group orientations (e.g., torsion angles and packing interactions).
  • High-resolution mass spectrometry (HRMS) to verify molecular mass and isotopic patterns.
    Cross-validation of data from these methods ensures structural accuracy .

Q. What preliminary biological activities have been reported for pyrazole derivatives with nitro and ethynyl substituents?

  • Methodological Answer : Nitrophenyl-pyrazole analogs exhibit antifungal, insecticidal, and anti-inflammatory activities. For example, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile demonstrated antifungal efficacy against Candida albicans (MIC = 8 µg/mL). Ethynyl groups enhance π-π stacking in target binding pockets. Initial screening should include in vitro assays (e.g., microdilution for antimicrobial activity) and cytotoxicity profiling (e.g., MTT assays) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : A 2³ factorial design can systematically test variables:

  • Factors : Temperature (40–60°C), catalyst concentration (5–15 mol%), and reaction time (12–20 hours).
  • Responses : Yield (%), purity (HPLC area %).
    Statistical analysis (ANOVA) identifies significant factors. For instance, increasing temperature beyond 55°C may degrade the nitro group, reducing yield. Response surface methodology (RSM) further refines optimal conditions .

Q. How to resolve contradictions in reported bioactivity data for structurally similar pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Purity variations : Use HPLC or GC-MS to verify compound integrity (>95% purity).
  • Assay conditions : Standardize protocols (e.g., pH, solvent controls, cell lines).
  • Structural analogs : Compare substituent effects (e.g., 3-nitrophenyl vs. 4-nitrophenyl) using SAR studies. Computational docking (e.g., AutoDock Vina) can predict binding affinity differences due to substituent positioning .

Q. What strategies are effective for designing analogs of this compound to enhance pharmacological properties?

  • Methodological Answer : Focus on:

  • Bioisosteric replacement : Swap the ethynyl group with cyano or trifluoromethyl to modulate lipophilicity.
  • Nitro group reduction : Convert -NO₂ to -NH₂ to reduce toxicity while retaining hydrogen-bonding capacity.
  • Heterocyclic hybridization : Fuse with triazole or imidazole rings to enhance target engagement (e.g., kinase inhibition). In silico ADMET profiling (SwissADME) guides prioritization of analogs .

Q. How can computational methods predict the environmental fate or metabolic pathways of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate hydrolysis or oxidation potentials (e.g., nitro group reduction energy). Molecular dynamics (MD) simulations model interactions with metabolic enzymes (e.g., cytochrome P450). For environmental studies, employ EPI Suite to estimate biodegradation half-lives and bioaccumulation factors .

Q. What advanced analytical techniques identify and quantify synthetic byproducts or degradation products?

  • Methodological Answer :

  • Tandem LC-MS/MS with MRM (multiple reaction monitoring) detects trace byproducts (e.g., de-ethynylated or dimerized species).
  • GC-MS with derivatization captures volatile degradation products.
  • 2D-NMR (COSY, HSQC) resolves overlapping signals in complex mixtures.
    Quantification requires calibration curves using authentic standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.